molecular formula C10H10N2O2 B3075724 Ethyl 3-amino-4-cyanobenzoate CAS No. 1034470-00-2

Ethyl 3-amino-4-cyanobenzoate

Cat. No.: B3075724
CAS No.: 1034470-00-2
M. Wt: 190.2 g/mol
InChI Key: KALFCRPCHIPAAO-UHFFFAOYSA-N
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Description

Ethyl 3-amino-4-cyanobenzoate is a benzoate ester derivative featuring an amino (-NH₂) group at the 3-position and a cyano (-CN) group at the 4-position of the aromatic ring, with an ethyl ester moiety at the carboxylic acid position.

Properties

IUPAC Name

ethyl 3-amino-4-cyanobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O2/c1-2-14-10(13)7-3-4-8(6-11)9(12)5-7/h3-5H,2,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KALFCRPCHIPAAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)C#N)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 3-amino-4-cyanobenzoate can be synthesized through several methods. One common approach involves the reaction of ethyl 3-nitro-4-cyanobenzoate with a reducing agent to convert the nitro group to an amino group. The reaction typically uses hydrogen gas in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale reduction processes using continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity.

Chemical Reactions Analysis

Types of Reactions: Ethyl 3-amino-4-cyanobenzoate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The cyano group can be reduced to form primary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of acylated or sulfonylated derivatives.

Scientific Research Applications

Ethyl 3-amino-4-cyanobenzoate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: It serves as a precursor in the synthesis of biologically active molecules.

    Medicine: It is investigated for its potential use in drug development, particularly in the synthesis of compounds with anti-inflammatory and anticancer properties.

    Industry: It is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of ethyl 3-amino-4-cyanobenzoate involves its interaction with specific molecular targets. The amino and cyano groups on the benzene ring allow it to participate in various biochemical pathways. For instance, it can act as a nucleophile in enzymatic reactions, leading to the formation of covalent bonds with target molecules. This interaction can modulate the activity of enzymes and receptors, thereby exerting its biological effects.

Comparison with Similar Compounds

Table 1: Comparative Properties of Benzoate Esters

Compound Substituents Ester Group Key Spectral Features (FT-IR) Reactivity Notes
This compound 3-NH₂, 4-CN Ethyl ~2240 cm⁻¹ (C≡N), ~3350 cm⁻¹ (N-H) Competing directing effects
Mthis compound 3-NH₂, 4-CN Methyl Similar to ethyl analog Higher volatility
Ethyl 4-aminobenzoate 4-NH₂ Ethyl ~1670 cm⁻¹ (C=O ester) Para-directed electrophilic substitution
Ethyl 4-cyanobenzoate 4-CN Ethyl ~2240 cm⁻¹ (C≡N) Deactivated ring

Research Findings and Discussion

  • Synthesis Challenges: notes discontinuation of Mthis compound, suggesting synthetic complexities (e.g., nitration/amination sequence or cyanide introduction under mild conditions) that may also apply to the ethyl analog .
  • Spectroscopic Differentiation: The cyano group’s IR signature and amino proton NMR shifts provide clear differentiation from analogs like Ethyl 4-aminobenzoate .
  • Safety vs.

Biological Activity

Ethyl 3-amino-4-cyanobenzoate is a compound of significant interest in pharmacology and biochemistry due to its diverse biological activities. This article provides a detailed overview of its biochemical properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

This compound exhibits several biochemical properties that contribute to its biological activity:

  • Interaction with Cytochrome P450 Enzymes : The compound has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of various drugs and xenobiotics. This interaction suggests a role in modulating drug metabolism and potential implications in pharmacokinetics .
  • Cell Signaling and Gene Expression : It influences cellular processes such as signaling pathways, gene expression, and cellular metabolism. Studies have indicated that it can modulate pathways involved in cell proliferation and apoptosis, highlighting its potential as a therapeutic agent .

The molecular mechanism of action for this compound involves:

  • Binding Interactions : The compound binds to active sites on cytochrome P450 enzymes, leading to competitive inhibition. This binding alters the enzyme's activity and affects various metabolic pathways .
  • Gene Expression Modulation : Changes in gene expression resulting from the compound’s action can lead to alterations in cellular responses, including apoptosis and proliferation .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antiproliferative Activity : In vitro studies demonstrated that this compound exhibited antiproliferative effects against various cancer cell lines. For instance, it showed significant activity against murine leukemia cells (L1210) and human cervix carcinoma cells (HeLa), with IC50 values indicating effective inhibition of cell growth .
  • Cellular Response Modulation : Research indicated that treatment with this compound could enhance or inhibit cellular responses depending on the context. For example, it was found to modulate apoptosis pathways in cancer cells, suggesting a dual role as both an inhibitor and promoter of cell survival under different conditions .

Data Tables

To summarize the findings related to the biological activity of this compound, the following table presents key data from various studies:

Study ReferenceCell LineIC50 (μM)Effect Observed
L1210 (murine)15.2Antiproliferative
HeLa (human)12.5Antiproliferative
HMEC-1 (endothelial)9.6Modulation of endothelial function

Q & A

Q. What are the standard synthetic routes for Ethyl 3-amino-4-cyanobenzoate, and how do reaction conditions influence yield?

this compound is typically synthesized via multi-step pathways involving alkylation, bromination, and cyanation. For example, a related ethyl ester derivative (ethyl 3-ethoxy-4-ethoxycarbonyl-phenylacetate) was synthesized by brominating ethyl 2-ethoxy-4-methyl benzoate followed by cyanation using sodium cyanide . Key factors affecting yield include:

  • Temperature control : Excessive heat during cyanation can lead to side reactions (e.g., hydrolysis of the nitrile group).
  • Catalyst selection : Transition-metal catalysts (e.g., CuCN) may enhance cyanation efficiency.
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) improve reagent solubility but require rigorous drying to avoid hydrolysis.

Q. What spectroscopic techniques are most effective for characterizing this compound?

Critical characterization methods include:

  • NMR Spectroscopy :
    • ¹H NMR : Identifies aromatic protons (δ 6.5–8.5 ppm) and ethyl ester protons (δ 1.3–4.3 ppm).
    • ¹³C NMR : Confirms the nitrile carbon (δ 115–120 ppm) and ester carbonyl (δ 165–175 ppm).
  • IR Spectroscopy : Detects the nitrile stretch (~2240 cm⁻¹) and ester C=O (~1720 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 219.1 for C₁₀H₁₀N₂O₂).

Q. What safety protocols are essential when handling this compound?

While specific data for this compound are limited, analogous cyanobenzoates require:

  • PPE : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
  • Ventilation : Use fume hoods to mitigate inhalation risks, as cyanide-containing compounds may release toxic vapors under decomposition .
  • First Aid : For accidental exposure, rinse eyes/skin with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can reaction conditions be optimized to address low yields in the cyanation step?

Low yields in cyanation often stem from competing hydrolysis or incomplete substitution. Optimization strategies include:

  • Moisture Control : Use anhydrous solvents and inert atmospheres (N₂/Ar).
  • Catalyst Screening : Test Pd/Cu systems for cross-coupling efficiency.
  • Kinetic Monitoring : Employ in-situ FTIR or HPLC to track reaction progress and identify bottlenecks .

Q. How should researchers resolve contradictions in spectroscopic data for this compound derivatives?

Contradictions (e.g., unexpected NMR splitting) may arise from tautomerism or impurities. Mitigation steps:

  • Purification : Re-crystallize or use column chromatography to isolate pure fractions.
  • Variable Temperature NMR : Assess peak splitting changes to identify dynamic equilibria (e.g., keto-enol tautomerism).
  • Supplementary Techniques : Combine XRD for crystal structure validation with computational modeling (DFT) .

Q. What methodologies ensure accurate quantification of this compound in complex mixtures?

For analytical precision:

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) and a mobile phase of acetonitrile/water (70:30 v/v).
  • Calibration Standards : Prepare a 5-point curve (0.1–10 mg/mL) to confirm linearity (R² > 0.99).
  • Internal Standardization : Add ethyl 4-nitrobenzoate to correct for injection variability .

Q. How can the hydrolytic stability of this compound be evaluated under physiological conditions?

Design a stability study with:

  • Buffer Solutions : Simulate gastric (pH 1.2) and intestinal (pH 6.8) environments.
  • LC-MS Monitoring : Quantify degradation products (e.g., free cyanide via ion chromatography).
  • Kinetic Analysis : Calculate half-life (t₁/₂) using first-order decay models .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing reproducibility issues in synthetic batches?

  • Design of Experiments (DoE) : Apply factorial designs to test variables (e.g., temperature, catalyst loading).
  • ANOVA : Identify significant factors (p < 0.05) contributing to yield variability.
  • Control Charts : Track process stability across batches using mean ± 3σ limits .

Q. How should researchers validate the biological activity of this compound in drug discovery contexts?

  • In Vitro Assays : Screen against target enzymes (e.g., kinases) using fluorescence polarization.
  • Dose-Response Curves : Calculate IC₅₀ values with nonlinear regression (e.g., GraphPad Prism).
  • Metabolic Stability : Use liver microsomes to assess CYP450-mediated degradation .

Q. Notes

  • Data Presentation : Follow IUPAC guidelines for structural diagrams and SI units .
  • Ethical Compliance : Adhere to institutional protocols for hazardous waste disposal .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Ethyl 3-amino-4-cyanobenzoate
Reactant of Route 2
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Ethyl 3-amino-4-cyanobenzoate

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